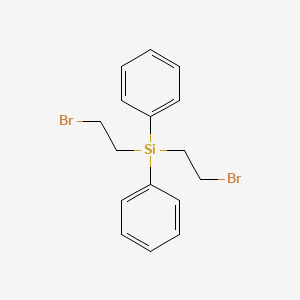
Bis(2-bromoethyl)(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl)(diphenyl)silane is an organosilicon compound with the chemical formula C14H14Br2Si This compound is characterized by the presence of two bromoethyl groups and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-bromoethyl)(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF). The general reaction scheme is as follows:
(C6H5)2SiH2+2BrCH2CH2OH→(C6H5)2Si(CH2CH2Br)2+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl)(diphenyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrosilylation: The silicon-hydrogen bond in this compound can undergo hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of new carbon-silicon bonds.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are conducted under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed, and the reactions are usually performed in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted silanes with various functional groups replacing the bromine atoms.
Hydrosilylation: The products are organosilicon compounds with new carbon-silicon bonds.
Oxidation: The products include silanols and siloxanes, depending on the extent of oxidation.
Scientific Research Applications
Bis(2-bromoethyl)(diphenyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Material Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-carbon bonds.
Medicinal Chemistry: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Catalysis: The compound is employed as a ligand or catalyst in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of Bis(2-bromoethyl)(diphenyl)silane in chemical reactions involves the reactivity of the bromoethyl groups and the silicon atom. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition to alkenes or alkynes, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the bromoethyl groups and is primarily used in hydrosilylation reactions.
Bis(2-chloroethyl)(diphenyl)silane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Tetraphenylsilane: Contains four phenyl groups attached to silicon, used in the synthesis of silicon-based materials.
Uniqueness
Bis(2-bromoethyl)(diphenyl)silane is unique due to the presence of both bromoethyl and phenyl groups, providing a versatile platform for various chemical transformations
Properties
CAS No. |
82587-23-3 |
|---|---|
Molecular Formula |
C16H18Br2Si |
Molecular Weight |
398.21 g/mol |
IUPAC Name |
bis(2-bromoethyl)-diphenylsilane |
InChI |
InChI=1S/C16H18Br2Si/c17-11-13-19(14-12-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
WOYFMVGJLBYQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCBr)(CCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















